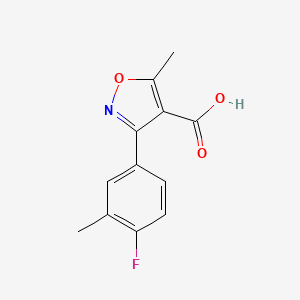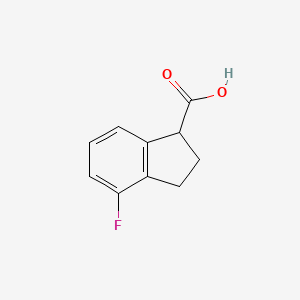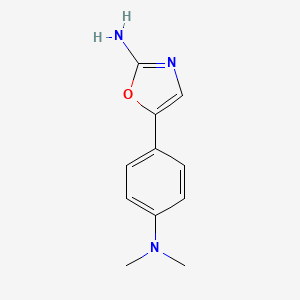![molecular formula C16H17F3O3 B13484323 Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)
Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclo[2.1.1]hexane system. The presence of an ethyl ester group adds to its chemical diversity, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods
the modular approach using photochemistry can be scaled up with appropriate adjustments to the reaction setup and conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bicyclic structure provides rigidity, which can influence its binding affinity to various receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Spiroindole: Features a spirocyclic structure and is used in drug design.
Spirooxindole: Another spirocyclic compound with significant biological activities.
Uniqueness
Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Its bicyclic structure also provides a distinct spatial arrangement, making it a valuable scaffold in various research fields .
Propiedades
Fórmula molecular |
C16H17F3O3 |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H17F3O3/c1-3-21-13(20)15-8-14(2,9-15)22-12(15)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,3,8-9H2,1-2H3 |
Clave InChI |
NZQRNUXWXONPTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
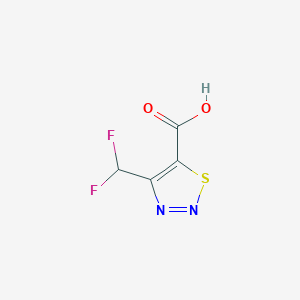
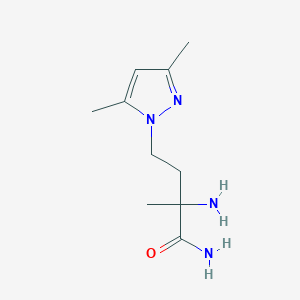
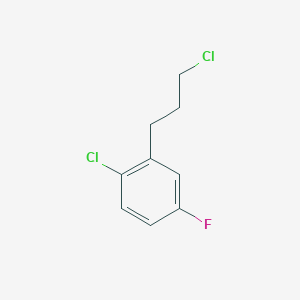
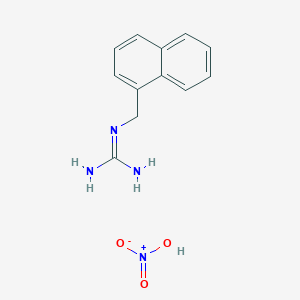

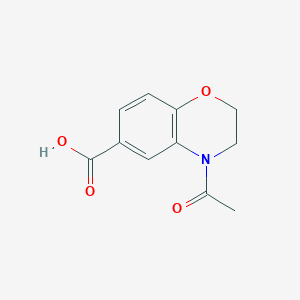
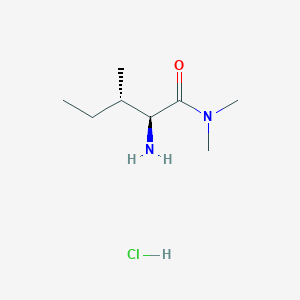
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
